molecular formula C23H29NO6 B2563392 {[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate CAS No. 1794798-73-4

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate

Cat. No.: B2563392
CAS No.: 1794798-73-4
M. Wt: 415.486
InChI Key: ISARVDTUSVABDP-UHFFFAOYSA-N
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Description

This compound is a carbamate ester derivative featuring a 3,4,5-triethoxybenzoate backbone conjugated to a carbamoyl methyl group via a 2-methylphenylmethyl linker.

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3,4,5-triethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO6/c1-5-27-19-12-18(13-20(28-6-2)22(19)29-7-3)23(26)30-15-21(25)24-14-17-11-9-8-10-16(17)4/h8-13H,5-7,14-15H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISARVDTUSVABDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC(=O)NCC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 3,4,5-triethoxybenzoic acid, which is then esterified to form the corresponding methyl ester. The next step involves the introduction of the carbamoyl group through a reaction with an appropriate amine, such as 2-methylphenylamine, under controlled conditions. The final product is obtained after purification and characterization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific biological pathways, such as those involved in inflammation or cancer.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of {[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Structural Features of the Target Compound :

  • 3,4,5-Triethoxybenzoate moiety : Enhances lipophilicity and steric bulk compared to simpler benzoate esters.
  • 2-Methylphenylmethyl linker : Adds aromaticity and moderate hydrophobicity.
Table 1: Structural Comparison with Analogous Compounds
Compound Name Molecular Formula Key Substituents/Functional Groups Primary Use/Activity Molecular Weight (g/mol)
Target Compound C₂₄H₂₉NO₆ 3,4,5-Triethoxybenzoate, carbamoyl methyl Not explicitly stated ~427.5 (estimated)
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ Hydroxyphenyl, carbamate General use (unspecified) 167.16
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Methoxy-triazine, sulfonylurea, methyl ester Herbicide (sulfonylurea class) 381.36
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S Thiadiazole, phenylcarbamoyl, benzoate ester Not explicitly stated 369.40

Key Observations :

  • The target compound’s triethoxybenzoate group distinguishes it from simpler carbamates like Methyl (3-hydroxyphenyl)-carbamate, which lacks ethoxy substitutions .
  • Compared to sulfonylurea herbicides (e.g., metsulfuron methyl ester ), the target lacks a triazine ring and sulfonyl group but shares ester and carbamate functionalities.
  • The thiadiazole-containing analog in demonstrates how heterocyclic rings (e.g., thiadiazole vs.

Physicochemical Properties

Solubility and Lipophilicity:
  • The carbamoyl group may moderate lipophilicity by introducing polar NH and carbonyl groups.
Stability and Reactivity:
  • Carbamate esters are generally susceptible to hydrolysis under acidic or alkaline conditions. The triethoxy groups may sterically hinder hydrolysis compared to less substituted analogs .

Biological Activity

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4,5-triethoxybenzoate is a complex organic compound with significant potential in biological research and medicinal applications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H29NO6
  • Molecular Weight : 415.5 g/mol
  • Functional Groups : The compound features a carbamoyl group attached to a methyl group and a triethoxybenzoate moiety, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding, leading to various biological effects. Key pathways involved include:

  • Signal Transduction : Influencing cellular communication.
  • Gene Expression : Modulating transcription factors.
  • Metabolic Regulation : Affecting metabolic pathways.

Enzyme Interactions

Research indicates that this compound can serve as a probe for studying enzyme interactions. Its structural features allow it to investigate mechanisms of enzyme catalysis and inhibition. For instance:

  • Inhibition Studies : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Pharmacological Applications

The compound's potential as a pharmaceutical intermediate is noteworthy. It can be utilized in the synthesis of drugs targeting:

  • Inflammation : Compounds derived from this compound may exhibit anti-inflammatory properties.
  • Cancer : Its structural characteristics may allow for the development of anticancer agents through targeted modifications.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of derivatives synthesized from this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting that modifications to the compound could enhance its therapeutic efficacy.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of this compound and its derivatives. The research revealed that certain analogs exhibited cytotoxic effects against various cancer cell lines, indicating their potential as lead compounds for drug development.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilineC17H22N2O2Moderate enzyme inhibition
2-Methoxy-5-((phenylamino)methyl)phenolC16H17NO3Antioxidant properties
2-Methoxyphenyl isocyanateC9H9NO2Reactive towards nucleophiles

The unique combination of functional groups in this compound distinguishes it from similar compounds, potentially contributing to its enhanced biological activity.

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